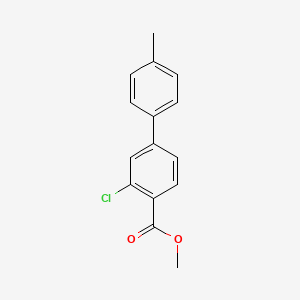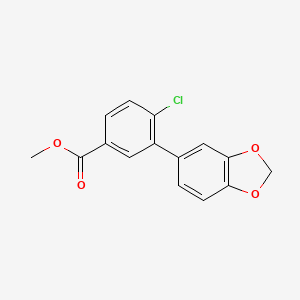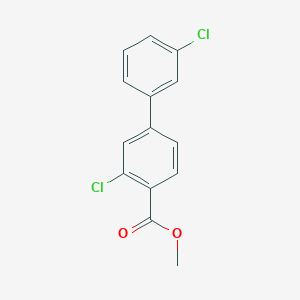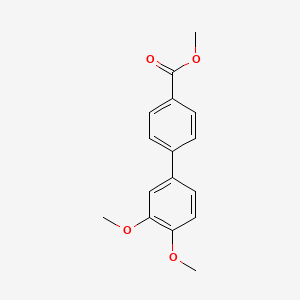
Methyl 2-chloro-4-(4-methylphenyl)benzoate
Übersicht
Beschreibung
Methyl 2-chloro-4-(4-methylphenyl)benzoate is an organic compound with the molecular formula C15H13ClO2 It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group, a chlorine atom, and a 4-methylphenyl group attached to the benzoate core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-4-(4-methylphenyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-4-(4-methylphenyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the chlorination of methyl 4-(4-methylphenyl)benzoate using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This reaction introduces the chlorine atom at the 2-position of the benzoate ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, resulting in higher yields and purity of the final product. Additionally, the use of automated systems for reagent addition and temperature control can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-chloro-4-(4-methylphenyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different substituted benzoates.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere conditions.
Oxidation Reactions: Performed in aqueous or mixed solvent systems with the oxidizing agent added gradually to control the reaction rate.
Major Products Formed
Substitution Reactions: Formation of various substituted benzoates depending on the nucleophile used.
Reduction Reactions: Formation of 2-chloro-4-(4-methylphenyl)benzyl alcohol.
Oxidation Reactions: Formation of 2-chloro-4-(4-methylphenyl)benzoic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 2-chloro-4-(4-methylphenyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a starting material for the preparation of various substituted benzoates and benzyl alcohols.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. It may also be used in the development of new pharmaceuticals.
Medicine: Explored for its potential use in drug formulations due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of methyl 2-chloro-4-(4-methylphenyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit bacterial growth by interfering with cell wall synthesis or protein function. The exact molecular targets and pathways involved would require further investigation through biochemical assays and molecular docking studies.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-chloro-4-(4-methylphenyl)benzoate can be compared with other similar compounds such as:
Methyl 4-(4-methylphenyl)benzoate: Lacks the chlorine atom, which may result in different reactivity and biological activity.
Methyl 2-chloro-4-(4-methoxyphenyl)benzoate: Contains a methoxy group instead of a methyl group, potentially altering its chemical and biological properties.
Methyl 2-chloro-4-(4-nitrophenyl)benzoate:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and interactions with biological targets.
Eigenschaften
IUPAC Name |
methyl 2-chloro-4-(4-methylphenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-10-3-5-11(6-4-10)12-7-8-13(14(16)9-12)15(17)18-2/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLYJRMPIHQFIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001159410 | |
| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3-chloro-4′-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001159410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820712-79-5 | |
| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3-chloro-4′-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820712-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3-chloro-4′-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001159410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-fluoro-5-[4-(2-methoxy-2-oxoethyl)phenyl]benzoate](/img/structure/B7959886.png)




![Methyl 2-{4-[3-(methylcarbamoyl)phenyl]phenyl}acetate](/img/structure/B7959908.png)


![Methyl 2-chloro-4-[3-fluoro-4-(methoxycarbonyl)phenyl]benzoate](/img/structure/B7959927.png)
![Methyl 2-[4-(2-fluoro-5-methylphenyl)phenyl]acetate](/img/structure/B7959933.png)
![Methyl 2-fluoro-4-[4-(methoxycarbonyl)-2-methylphenyl]benzoate](/img/structure/B7959944.png)
![Methyl 2-[3-(3,5-dichlorophenyl)phenyl]acetate](/img/structure/B7959957.png)

